Cas no 883028-82-8 (3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide)

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide structure
883028-82-8 structure
Produktname:3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
CAS-Nr.:883028-82-8
MF:C10H7F3N4O3
MW:288.182791948318
CID:2359988
PubChem ID:2744635

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
    • 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carbohydrazide
    • YRNKLMFDYOTVIN-UHFFFAOYSA-N
    • 3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylic acid hydrazide (ACI)
    • WS-00929
    • NS00016880
    • SCHEMBL15498668
    • A1-09609
    • MFCD02679588
    • SR-01000639064-1
    • D85513
    • CS-0365628
    • 883028-82-8
    • CCG-49618
    • DB-182709
    • 3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
    • Inchi: 1S/C10H7F3N4O3/c11-10(12,13)19-6-3-1-5(2-4-6)7-15-9(20-17-7)8(18)16-14/h1-4H,14H2,(H,16,18)
    • InChI-Schlüssel: YRNKLMFDYOTVIN-UHFFFAOYSA-N
    • Lächelt: FC(OC1C=CC(C2=NOC(C(NN)=O)=N2)=CC=1)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 288.04702458g/mol
  • Monoisotopenmasse: 288.04702458g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 347
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 103
  • XLogP3: 1.8

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1436298-1g
3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
883028-82-8 98%
1g
¥10368.00 2024-04-27
eNovation Chemicals LLC
Y1236806-250mg
3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
883028-82-8 95%
250mg
$775 2024-06-05
eNovation Chemicals LLC
Y1236806-100mg
3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
883028-82-8 95%
100mg
$425 2024-06-05
Chemenu
CM421734-5g
3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
883028-82-8 95%+
5g
$*** 2023-03-29
Aaron
AR01JS41-1g
3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
883028-82-8 95%
1g
$1478.00 2023-12-14
A2B Chem LLC
BA01413-3mg
3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
883028-82-8 95
3mg
$105.00 2024-04-19
1PlusChem
1P01JRVP-500mg
3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
883028-82-8 95%
500mg
$948.00 2024-04-20
A2B Chem LLC
BA01413-5mg
3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
883028-82-8 95
5mg
$118.00 2024-04-19
Chemenu
CM421734-250mg
3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
883028-82-8 95%+
250mg
$*** 2023-03-29
Chemenu
CM421734-1g
3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
883028-82-8 95%+
1g
$*** 2023-03-29

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  14 h, rt
Referenz
IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism
Tsuji, Atsuhito; et al, Journal of Biological Chemistry, 2020, 295(21), 7481-7492

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  rt; 1 h, reflux
2.1 Reagents: Pyridine Solvents: Chloroform ;  1.3 h, reflux; reflux → rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  14 h, rt
Referenz
IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism
Tsuji, Atsuhito; et al, Journal of Biological Chemistry, 2020, 295(21), 7481-7492

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Chloroform ;  1.3 h, reflux; reflux → rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  14 h, rt
Referenz
IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism
Tsuji, Atsuhito; et al, Journal of Biological Chemistry, 2020, 295(21), 7481-7492

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide Raw materials

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide Preparation Products

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:883028-82-8)3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
A1223033
Reinheit:99%/99%
Menge:100mg/1g
Preis ($):359/1330